1,1-Dichloro-2,2-difluoroethane
Description
Historical Perspectives on Halogenated Ethanes Research
The investigation of halogenated ethanes is deeply rooted in the 20th-century quest for stable, non-toxic, and non-flammable chemicals for use as refrigerants, solvents, and propellants. This research initially led to the development and widespread use of chlorofluorocarbons (CFCs). However, the discovery in the 1970s that CFCs contribute to the depletion of the stratospheric ozone layer prompted a major shift in chemical research.
The international scientific and political response, culminating in the 1987 Montreal Protocol, created an urgent need for alternative compounds with lower ozone-depleting potential. This spurred extensive research into hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) as transitional and long-term replacements for CFCs. HCFCs, including various isomers of dichlorodifluoroethane, were synthesized and studied to evaluate their physical, chemical, and environmental properties. The inclusion of hydrogen in their structure makes them more susceptible to degradation in the lower atmosphere, thus reducing their impact on the ozone layer compared to CFCs.
Scientific Significance and Research Impetus for 1,1-Dichloro-2,2-difluoroethane
The scientific interest in this compound (HCFC-132a) and its isomers stemmed from several key research areas:
Search for CFC Alternatives: A primary driver for the investigation of HCFC-132a was the systematic evaluation of potential replacements for CFCs. Researchers sought compounds with similar thermodynamic properties to existing refrigerants but with a reduced environmental impact. The study of various HCFC isomers was crucial to identifying candidates that could be seamlessly integrated into existing refrigeration and air conditioning technologies. nih.gov
Fundamental Molecular Structure and Conformational Analysis: The study of halogenated ethanes like this compound provides valuable insights into fundamental aspects of physical organic chemistry. The presence of bulky and electronegative halogen atoms significantly influences the rotational energy barriers around the carbon-carbon single bond. This leads to the existence of different spatial arrangements of the atoms, known as conformers (e.g., gauche and anti). Spectroscopic and computational studies of these molecules help to elucidate the subtle interplay of steric hindrance, dipole-dipole interactions, and hyperconjugation that determine the most stable conformations. This fundamental knowledge is broadly applicable to understanding the behavior of more complex molecules. nih.govresearchgate.net
Atmospheric Chemistry and Environmental Fate: A critical aspect of the research on HCFC-132a and other HCFCs was to understand their behavior in the atmosphere. This included determining their atmospheric lifetimes, their potential to contribute to ozone depletion, and their global warming potential. The presence of C-H bonds in HCFCs makes them susceptible to attack by hydroxyl radicals (OH) in the troposphere, which is the primary mechanism for their atmospheric removal. Understanding the kinetics of these reactions was essential for assessing their environmental acceptability.
Spectroscopic and Thermophysical Property Characterization: Detailed characterization of the spectroscopic and thermophysical properties of pure compounds is essential for both theoretical and practical applications. Research on this compound involved techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to determine its molecular structure and properties. nist.govnist.govchemicalbook.com Furthermore, the measurement of thermodynamic properties like boiling point, vapor pressure, and heat capacity is crucial for designing and modeling industrial processes. acs.org
Interactive Data Tables
Physical and Chemical Properties of this compound (HCFC-132a)
| Property | Value | Source |
| Chemical Formula | C₂H₂Cl₂F₂ | nist.govnist.gov |
| Molecular Weight | 134.94 g/mol | nist.gov |
| CAS Registry Number | 471-43-2 | nist.gov |
| Appearance | Colorless liquid | nih.gov |
Spectroscopic Data for this compound (HCFC-132a)
| Spectroscopic Technique | Key Features/Data | Source |
| Infrared (IR) Spectrum | Data available in NIST Chemistry WebBook | nist.govnist.gov |
| Mass Spectrum (EI) | Data available in NIST Chemistry WebBook | nist.gov |
| ¹H NMR Spectrum | Data available from various sources | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dichloro-2,2-difluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2F2/c3-1(4)2(5)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIDBBNDBSNADN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073190 | |
| Record name | Ethane, 1,1-dichloro-2,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471-43-2 | |
| Record name | Ethane, 1,1-dichloro-2,2-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1-dichloro-2,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Production Methodologies of 1,1 Dichloro 2,2 Difluoroethane
Established Synthetic Routes for Halogenated Ethanes
The synthesis of halogenated ethanes has traditionally relied on a set of well-understood chemical transformations. These include dehalogenation, dehydrochlorination, and catalytic fluorination, which are foundational in organofluorine chemistry.
Dehalogenation Reactions
Dehalogenation reactions involve the removal of halogen atoms from a molecule. In the context of producing fluorinated ethanes, this often means the reductive removal of chlorine or bromine atoms. While not a direct route to 1,1-dichloro-2,2-difluoroethane itself, dehalogenation is a key process in the synthesis of related unsaturated compounds, which can be precursors.
For instance, the related compound 1,1-dichloro-2,2-difluoroethylene (B1203012) is synthesized via the zinc-mediated dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812). orgsyn.org This reaction is typically carried out in a solvent like methanol (B129727), where powdered zinc acts as the reducing agent. orgsyn.org The general principle involves the removal of two adjacent chlorine atoms to form a double bond. The metabolic breakdown of some haloethanes can also proceed through a dehalogenation pathway. nih.gov
Reductive dehalogenation can also be facilitated by microorganisms. "Dehalococcoides ethenogenes" strain 195, for example, is capable of reductively dechlorinating tetrachloroethene and 1,2-dichloroethane. nih.gov While this is a biological process, it underscores the chemical principle of dehalogenation as a pathway for transforming halogenated aliphatic compounds. nih.gov
Dehydrochlorination Reactions
Dehydrochlorination is the elimination of a hydrogen atom and a chlorine atom from adjacent carbon atoms, resulting in the formation of an alkene. This reaction is a cornerstone in the production of various chlorinated and fluorinated ethylenes, which can subsequently be hydrogenated to yield the corresponding ethanes.
The synthesis of vinyl chloride from dichloroethane is a classic example where dehydrochlorination is employed. google.com This process is endothermic and can be balanced with the exothermic heat from chlorination reactions in an integrated industrial process. google.com In the synthesis of fluorinated compounds, 1,1-dichloro-2,2-difluoroethylene can be prepared by the dehydrochlorination of 1,2,2-trichloro-1,1-difluoroethane (B1294774) using a solution of potassium hydroxide (B78521) in aqueous methanol or by passing it over activated carbon catalysts. orgsyn.org
Catalysts play a crucial role in directing the selectivity and efficiency of dehydrochlorination. Chromia-based catalysts have been studied for the dehydrochlorination and dechlorination of various chloroethanes. acs.org Similarly, a process for producing ethylene (B1197577) from ethane (B1197151) involves an initial oxychlorination to ethyl chloride, followed by a catalytic cracking step that dehydrochlorinates the ethyl chloride. google.com
| Precursor | Reagent/Catalyst | Product | Reference |
| 1,2,2-Trichloro-1,1-difluoroethane | Potassium hydroxide in methanol | 1,1-Dichloro-2,2-difluoroethylene | orgsyn.org |
| 1,1,2-Trichloroethane | DBU·HCl on SiO₂ | 1,1-Dichloroethylene | acs.org |
| Ethyl chloride | Cracking catalyst | Ethylene | google.com |
| Dichloroethane | Heat/Catalyst | Vinyl chloride | google.com |
This table presents examples of dehydrochlorination reactions used to produce unsaturated hydrocarbons from halogenated ethanes.
Catalytic Fluorination Approaches
Catalytic fluorination is a direct and widely used method for introducing fluorine atoms into organic molecules. This is often achieved through a halogen exchange (Halex) reaction, where chlorine atoms are replaced by fluorine atoms using a fluorinating agent such as hydrogen fluoride (B91410) (HF). nih.gov
The manufacture of the related compound 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b) provides a relevant example. It is produced by the liquid-phase reaction of 1,1,1-trichloroethane (B11378) with hydrofluoric acid. google.com The selectivity and efficiency of this reaction can be significantly improved by using a catalyst, such as a perfluoroalkanesulfonic acid. google.com
The development of effective catalysts is central to modern fluorination chemistry. Transition metal catalysts are extensively used to facilitate nucleophilic fluorination, which is crucial for the synthesis of pharmaceuticals and agrochemicals. rsc.org These catalytic processes often operate under milder conditions than traditional methods, which can require high temperatures. nih.gov
| Starting Material | Fluorinating Agent | Catalyst | Product | Reference |
| 1,1,1-Trichloroethane | Hydrofluoric Acid (HF) | Perfluoroalkanesulfonic acid | 1-Chloro-1,1-difluoroethane | google.com |
| α-diazoesters | Cesium Fluoride (CsF) | Copper-bis(oxazoline) complex | α-fluoroesters | nih.gov |
| Aryl triflates | Fluoride source | Palladium(0)/Palladium(II) | Fluoroarenes | rsc.org |
This table showcases various catalytic fluorination reactions, highlighting the diversity of substrates, catalysts, and products in organofluorine synthesis.
Novel Synthetic Strategies and Process Optimization
To overcome the limitations of traditional synthesis, such as harsh reaction conditions and the formation of byproducts, research has focused on novel strategies. These include the adoption of advanced reactor technologies and the development of more sophisticated catalysts.
Microreactor Technologies in Haloethane Synthesis
Microreactor technology, which utilizes miniaturized reaction vessels with dimensions in the micrometer range, offers significant advantages for chemical synthesis. numberanalytics.com This technology is based on continuous flow processing, where reactants are pumped through microchannels, allowing for precise control over reaction parameters like temperature, pressure, and mixing. numberanalytics.comresearchgate.net
The key benefits of microreactors over traditional batch methods include:
Enhanced Heat and Mass Transfer: The high surface-to-volume ratio in microreactors allows for rapid heat dissipation and efficient mixing, which is particularly beneficial for highly exothermic reactions like many fluorinations. e-bookshelf.decardiff.ac.uk
Improved Yields and Selectivity: Precise control over reaction conditions minimizes the formation of unwanted byproducts, leading to higher yields of the desired product. numberanalytics.comresearchgate.net
Increased Safety: The small volume of reactants present in the reactor at any given time reduces the risks associated with handling hazardous materials or intermediates. e-bookshelf.de
Scalability: While individual reactors are small, production can be scaled up by operating multiple microreactors in parallel. researchgate.net
The application of heterogeneous catalysts within microreactors combines the benefits of flow chemistry with ease of catalyst separation and reuse, offering a cleaner and more scalable methodology for organic synthesis, including the production of haloethanes. rsc.org
| Feature | Microreactor Technology | Traditional Batch Synthesis |
| Process Type | Continuous Flow | Batch |
| Heat Transfer | Excellent | Often limited |
| Mass Transfer | Excellent | Often limited |
| Reaction Control | Precise | Less Precise |
| Safety | Inherently safer (small volumes) | Higher risk (large volumes) |
| Scalability | Numbering-up (parallelization) | Scaling-up (larger vessels) |
This table provides a comparative overview of the features of microreactor technology versus traditional batch synthesis methods.
Catalyst Development and Mechanistic Studies for Halogen Exchange Reactions
Halogen exchange (Halex) is one of the most important industrial reactions for producing fluorinated organic compounds. Continuous research focuses on developing new catalysts that can perform these exchanges under milder conditions with greater efficiency and selectivity.
Recent advances have explored the use of various catalytic systems:
Boron Lewis Acids: Boron-based reagents have shown promise in activating otherwise inert carbon-fluorine bonds, and can also be used to facilitate halogen exchange reactions. nsf.gov
Aminophosphonium Catalysts: For the fluorination of aromatic compounds, aminophosphonium catalysts have been shown to significantly improve yields in reactions using alkali metal fluorides like potassium fluoride. google.com Pre-treatment of these catalysts can further enhance their efficiency. google.com
Titanocene (B72419) Dihalides: In the presence of trialkyl aluminum, titanocene dihalides can catalytically mediate the halogen exchange of alkyl fluorides with polyhalomethanes as the halogen source under mild conditions. nih.gov
Mechanistic studies are vital for understanding how these catalysts function, which in turn allows for their rational design and optimization. For example, in copper-catalyzed fluorination of α-diazoesters, DFT studies suggest an unusual mechanism where the fluoride initially attacks the copper center of the carbene intermediate, followed by a 1,2-fluoride shift to form the final product. nih.gov Such insights are crucial for developing the next generation of catalysts for the synthesis of complex fluorinated molecules.
Byproduct Formation and Purity Considerations in Halogenated Ethane Synthesis
The synthesis of halogenated ethanes is rarely a perfectly selective process. The reaction conditions that facilitate the desired halogen substitutions often lead to the formation of a mixture of related compounds. Consequently, byproduct formation and subsequent purification are critical considerations in the manufacturing process.
In the synthesis of this compound, several types of byproducts can be expected. Regardless of the specific pathway, the primary impurities are typically under- or over-halogenated compounds. For instance, in the chlorination of 1,1-difluoroethane (B1215649), incomplete reaction can leave unreacted starting material or mono-chlorinated intermediates (like 1-chloro-1,1-difluoroethane) in the product mixture. Conversely, excessive chlorination can lead to the formation of trichlorofluoroethane isomers.
Similarly, during halogen exchange reactions where a tetrachloroethane is fluorinated, incomplete fluorination results in residual chlorinated precursors or partially fluorinated intermediates, such as 1,1,2-trichloro-2-fluoroethane. Over-fluorination can produce trifluoro- or tetrafluoro- derivatives. google.com The formation of structural isomers is another significant challenge. The synthesis targeting this compound might also yield its isomer, 1,2-dichloro-1,1-difluoroethane (B158981) (HCFC-132b), depending on the reaction mechanism and catalyst used. wikipedia.org
The table below illustrates potential byproducts in a representative halogenated ethane synthesis.
| Synthesis Step | Target Product | Potential Byproducts | Reason for Formation |
| Chlorination of 1,1-difluoroethane | CHF₂CHCl₂ | CHF₂CH₂Cl, CF₂ClCHCl₂ | Incomplete or excessive chlorination |
| Fluorination of 1,1,2,2-tetrachloroethane | CHF₂CHCl₂ | CHCl₂CHFCl, CHF₂CFCl₂ | Incomplete or excessive fluorination |
| General Synthesis | CHF₂CHCl₂ | CHClFCHClF | Isomerization/Rearrangement |
This table is illustrative and represents plausible byproducts based on general reaction mechanisms.
Given the presence of these impurities, purification is an essential final step. The physical properties of the target compound and its byproducts, particularly their boiling points, dictate the purification strategy. Fractional distillation is the most common method used to separate components of the crude reaction mixture. Due to the often close boiling points of halogenated ethane isomers and homologues, high-efficiency distillation columns are required to achieve high purity. For example, the product of a dehalogenation reaction to produce 1,1-dichloro-2,2-difluoroethylene was noted to contain traces of the starting material and the solvent (methanol), which could be separated by distillation. orgsyn.org In some processes, washing steps with water or aqueous solutions may be used to remove water-soluble impurities like residual acid catalysts (e.g., HF) or salts before the final distillation. google.com The ultimate purity of the this compound is determined by the efficiency of these separation processes.
Reaction Mechanisms and Chemical Transformations of 1,1 Dichloro 2,2 Difluoroethane
Theoretical Studies on Reactivity and Stability
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like 1,1-dichloro-2,2-difluoroethane, providing insights that are often difficult to obtain through experimental means alone.
The rotational isomerism of halogenated ethanes is a classic topic in physical organic chemistry, governed by a delicate balance of steric repulsion, electrostatic interactions, and stereoelectronic effects. In ethanes disubstituted with halogens on adjacent carbons (1,2-dihaloethanes), two key conformations are the anti (halogens 180° apart) and gauche (halogens ~60° apart).
For 1,2-difluoroethane, the gauche conformation is unusually more stable than the anti form, a phenomenon known as the "gauche effect." cityu.edu.hk This stability is primarily attributed to hyperconjugation, a stabilizing interaction involving the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty anti-bonding orbital (σ). Specifically, the interaction between the C-H bonding orbital (σC-H) and the anti-periplanar C-F anti-bonding orbital (σC-F) is a major contributor. nih.govic.ac.uk
Conversely, for larger halogens like chlorine, the anti conformation is favored in molecules like 1,2-dichloroethane. youtube.comacs.orgosti.govnih.gov This preference is due to the dominance of steric hindrance and electrostatic repulsion between the larger, more polarizable chlorine atoms, which outweighs the stabilizing hyperconjugative effects. youtube.com
For this compound, the situation is different due to the geminal (on the same carbon) substitution pattern. Rotation occurs around the C-C bond, and the primary interactions involve the eclipsing of C-H, C-Cl, and C-F bonds. Computational studies on similar molecules, such as 1,1-difluoroethane (B1215649) and 1,1-dichloroethane, have been performed to determine their rotational barriers using methods like Density Functional Theory (DFT) and ab initio calculations. cityu.edu.hkacs.org These studies calculate the energy differences between the staggered (lowest energy) and eclipsed (highest energy) conformations to determine the barrier to internal rotation. For this compound, the staggered conformation, where the hydrogens on the -CHF₂ group are positioned between the chlorine atoms on the -CHCl₂ group, would be the most stable ground-state geometry.
Table 1: Factors Influencing Conformational Stability in Halogenated Ethanes
| Interaction Type | Description | Favors Gauche (e.g., in F-C-C-F) | Favors Anti (e.g., in Cl-C-C-Cl) |
| Steric Repulsion | Repulsive force between electron clouds of bulky groups. | Yes | |
| Dipole-Dipole Repulsion | Repulsive electrostatic interaction between polar C-X bonds. | Yes | |
| Hyperconjugation (σ → σ) | Stabilizing electron delocalization from a filled bonding orbital to an empty anti-bonding orbital. | Yes (σC-H → σC-F) | Less significant |
Quantum chemical modeling is crucial for understanding the atmospheric fate of hydrochlorofluorocarbons (HCFCs). The primary removal mechanism for these compounds from the atmosphere is through reaction with the hydroxyl radical (•OH). pnas.org For the isomer 1,2-dichloro-1,1-difluoroethane (B158981) (HCFC-132b), modeling studies have been used to determine its atmospheric lifetime, which is estimated to be around 3.5 years. pnas.org These models use quantum calculations to determine the rate constants for the H-abstraction reaction by •OH radicals. pnas.org
Furthermore, high-level quantum chemical methods have been employed to study the photochemistry of related HCFCs. For instance, studies on HCFC-133a (CF₃CH₂Cl) using multireference configuration interaction (MRCI) methods and nonadiabatic dynamics simulations have shown that UV excitation can lead to the formation of a highly polar ion-pair complex (CF₃CH₂⁺---Cl⁻), which can subsequently dissociate to yield a chlorine anion. barbatti.org This type of detailed modeling reveals complex, short-lived intermediates and competing reaction pathways that are fundamental to understanding photodissociation mechanisms. Similar modeling for this compound would be essential to predict its photochemical behavior and atmospheric impact.
Oxidation Reactions
While resistant to many common oxidizing agents, certain halogenated ethanes can be oxidized under specific biological or chemical conditions. The metabolic oxidation of the isomer 1,2-dichloro-1,1-difluoroethane (HCFC-132b) has been studied as a model for tetrahaloethane biotransformation.
Research has shown that HCFC-132b is metabolized in rats by cytochrome P450 enzymes, specifically the CYP2E1 isoform. nih.govepo.org The initial step is believed to be a P450-dependent hydroxylation at the C-H bond. This oxidation transforms HCFC-132b into chlorodifluoroacetaldehyde. nih.gov This aldehyde can then be further metabolized, with urinary metabolites identified as 2-chloro-2,2-difluoroethyl glucuronide, chlorodifluoroacetic acid, and a hemiacetal of chlorodifluoroacetaldehyde. epo.org
Table 2: Metabolic Oxidation Products of 1,2-Dichloro-1,1-difluoroethane (HCFC-132b)
| Metabolite | Chemical Formula | Description |
| Chlorodifluoroacetaldehyde Hydrate | C₂H₂ClF₂O | Initial oxidation product found in vitro. |
| 2-Chloro-2,2-difluoroethyl glucuronide | C₈H₁₀ClF₂O₇ | Major urinary metabolite, a conjugate for excretion. |
| Chlorodifluoroacetic acid | C₂HClF₂O₂ | Product of further oxidation of the aldehyde. |
| Chlorodifluoroacetaldehyde-urea adduct | C₃H₄Cl₂F₂N₂O | A conjugate formed from the aldehyde metabolite. |
Data sourced from studies on the isomer 1,2-dichloro-1,1-difluoroethane. nih.govepo.org
Reduction Reactions
Halogenated alkanes can undergo reduction reactions, typically involving the removal of halogen atoms. A common method for this transformation is dehalogenation using a reducing metal, such as zinc. While specific studies on the reduction of this compound are not prevalent, the reaction can be inferred from similar processes.
For example, the reductive dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) using zinc dust in a methanol (B129727) solvent is a known synthetic route to produce 1,1-dichloro-2,2-difluoroethylene (B1203012). orgsyn.org The reaction proceeds by the transfer of electrons from the zinc metal to the polychlorinated starting material, leading to the elimination of two chlorine atoms from adjacent carbons to form a double bond.
It is highly probable that this compound would undergo a similar reductive elimination if treated with a strong reducing agent like zinc, although this would require the removal of both a chlorine and a fluorine atom, or two chlorine atoms if it first isomerized. A more likely reduction would be the hydrogenolysis of a C-Cl bond to a C-H bond, which is a common reaction for alkyl halides using catalysts like palladium on carbon (Pd/C) with a hydrogen source.
Substitution Reactions
The carbon-chlorine bonds in this compound are potential sites for nucleophilic substitution. However, the reactivity is significantly influenced by the presence of the adjacent difluoromethyl (-CHF₂) group. The highly electronegative fluorine atoms exert a strong negative inductive effect (-I), withdrawing electron density from the carbon-chlorine bonds. This effect would destabilize any potential carbocation intermediate, making an Sₙ1-type reaction highly unfavorable.
Hydrolysis, a substitution reaction with water, is generally slow for such compounds under neutral conditions. The catalytic hydrolysis of other HCFCs, such as chlorodifluoromethane (B1668795) (HCFC-22), has been achieved at high temperatures over solid acid catalysts, indicating that forcing conditions are necessary to facilitate substitution. mdpi.com Elimination reactions, such as dehydrochlorination (removal of HCl) or dehydrofluorination (removal of HF), are often competing pathways, especially under basic conditions or at high temperatures over catalysts. For example, related compounds like 1-chloro-1,1-difluoroethane (B1203169) undergo catalytic dehydrohalogenation to form vinylidene fluoride (B91410). researchgate.net
Radical Chemistry of Halogenated Ethanes
The radical chemistry of halogenated ethanes is of paramount importance, particularly in the context of atmospheric chemistry. The primary degradation pathway for HCFCs in the troposphere is initiated by hydrogen atom abstraction by hydroxyl radicals (•OH). pnas.org
The general mechanism for radical halogenation of an alkane involves three steps:
Initiation: Formation of radical species, typically by the action of UV light on a halogen molecule (e.g., Cl₂ → 2•Cl).
Propagation: A chain reaction involving the abstraction of a hydrogen atom from the alkane by a halogen radical to form an alkyl radical, which then reacts with a halogen molecule to form the halogenated product and a new halogen radical.
Termination: Combination of any two radical species to form a stable, non-radical product.
In the case of this compound, the relevant radical reaction in the atmosphere is with •OH. The reaction proceeds by the abstraction of a hydrogen atom from the difluoromethyl group:
CHCl₂-CHF₂ + •OH → CHCl₂-CF₂• + H₂O
The resulting haloalkyl radical (CHCl₂-CF₂•) would then undergo further reactions in the atmosphere, typically with O₂, leading to the formation of peroxy radicals and subsequent degradation products. The rate of this initial reaction is critical for determining the atmospheric lifetime of the compound. For the related compound HCFC-133a (CF₃CH₂Cl), the rate coefficient for its reaction with •OH has been measured experimentally and is used in atmospheric models to calculate its lifetime of approximately 4.5 years. nasa.govnasa.gov
Environmental Chemistry and Atmospheric Fate of 1,1 Dichloro 2,2 Difluoroethane Hcfc 132a
Atmospheric Degradation Pathways
The primary route for the atmospheric removal of HCFC-132a is through oxidation initiated by hydroxyl radicals (OH) in the troposphere. This process is the principal determinant of its atmospheric lifetime. Additionally, upon reaching the stratosphere, HCFC-132a can be broken down by high-energy ultraviolet (UV) radiation.
Reaction Kinetics with Atmospheric Hydroxyl Radicals
The dominant degradation pathway for HCFCs in the atmosphere is their reaction with hydroxyl radicals (OH), which are naturally occurring and highly reactive molecules often referred to as the "detergent" of the troposphere. pnas.orgfluorocarbons.orgwikipedia.org The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound.
Photochemical Decomposition Mechanisms
Once in the stratosphere, HCFCs can undergo photolysis, a process where they are broken down by solar ultraviolet radiation. epa.govchemspider.com However, because a significant portion of HCFCs are destroyed in the troposphere by reaction with OH radicals, a smaller fraction reaches the stratosphere compared to CFCs. wikipedia.orgfluorocarbons.org
The photochemical decomposition of HCFCs involves the breaking of carbon-halogen bonds by high-energy photons. For chlorinated compounds, this process releases chlorine atoms, which can then catalytically destroy ozone molecules. The effectiveness of photolysis as a removal process depends on the UV absorption cross-section of the specific HCFC molecule. While detailed studies on the specific photochemical decomposition mechanisms and UV absorption cross-sections for 1,1-dichloro-2,2-difluoroethane are not extensively documented in the available search results, the general principle of photolytic degradation in the stratosphere applies to this class of compounds.
Atmospheric Lifetime Modeling for Halogenated Ethanes
The atmospheric lifetime of a halogenated ethane (B1197151) like this compound is a measure of the average time it remains in the atmosphere before being removed. This is a crucial parameter for assessing its environmental impact. The primary method for determining atmospheric lifetimes involves using chemical transport models and scaling the results based on the known lifetime of a reference compound, often methyl chloroform (CH₃CCl₃). noaa.gov
According to data compiled by the NOAA Chemical Sciences Laboratory, the atmospheric lifetime of this compound (HCFC-132a) is estimated to be 1.12 years . noaa.gov This relatively short lifetime, compared to CFCs which can persist for many decades, is a direct result of its susceptibility to reaction with OH radicals in the troposphere. noaa.gov
| Compound | CAS Number | Atmospheric Lifetime (years) |
|---|---|---|
| HCFC-132a (this compound) | 471-43-2 | 1.12 |
| HCFC-132b (1,2-Dichloro-1,1-difluoroethane) | 1649-08-7 | 3.5 |
| HCFC-132c (1,1-Dichloro-1,2-difluoroethane) | 1842-05-3 | 4.1 |
Environmental Transformation Products and Their Fate
The atmospheric degradation of HCFCs, including this compound, leads to the formation of various transformation products. The initial reaction with OH radicals results in the formation of a haloalkyl radical. This radical then reacts further with oxygen in the atmosphere to form a variety of intermediate and final products.
For many HCFCs, the degradation process can ultimately lead to the formation of inorganic acids such as hydrochloric acid (HCl) and hydrofluoric acid (HF). nasa.gov Additionally, the breakdown can result in the formation of carbonyl compounds. For instance, the degradation of some HCFCs is known to produce trifluoroacetic acid (TFA), a persistent substance in the environment. nasa.govdcceew.gov.au While the specific transformation products for the atmospheric degradation of this compound are not detailed in the provided search results, the general degradation pathways for HCFCs suggest the formation of similar acidic and organic compounds.
Research on Ozone Depletion Potential (ODP) of this compound and Related Hydrochlorofluorocarbons
The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 assigned a reference value of 1.0. fluorocarbons.orgdcceew.gov.auubc.ca HCFCs, including this compound, are classified as ozone-depleting substances, albeit with significantly lower ODPs than CFCs. epa.govfluorocarbons.org This is because the majority of their degradation occurs in the troposphere, reducing the amount of chlorine that can reach the stratosphere. wikipedia.orgfluorocarbons.org
While a specific ODP value for this compound (HCFC-132a) is not explicitly provided in the available search results, the ODP for its isomer, HCFC-132b (1,2-dichloro-1,1-difluoroethane), is reported to be in the range of 0.008–0.05. epa.gov Generally, HCFCs have ODPs that are only a fraction of those of the CFCs they were designed to replace. fluorocarbons.orgnoaa.gov
| Compound | ODP Range |
|---|---|
| HCFCs (general) | 0.005 - 0.2 |
| HCFC-132b | 0.008 - 0.05 |
Research on Global Warming Potential (GWP) of this compound and Related Hydrochlorofluorocarbons
The Global Warming Potential (GWP) is an index that compares the ability of a greenhouse gas to trap heat in the atmosphere relative to carbon dioxide (CO₂), which has a GWP of 1. nih.govnist.govwikipedia.org HCFCs are recognized as greenhouse gases due to their ability to absorb infrared radiation. epa.govepa.gov
A specific GWP value for this compound (HCFC-132a) is not available in the provided search results. However, the GWP values for other HCFCs vary widely, typically ranging from the hundreds to the low thousands over a 100-year time horizon. epa.govfluorocarbons.orgghgprotocol.org The GWP of a substance is influenced by its atmospheric lifetime and its ability to absorb infrared radiation. nih.govepa.gov The relatively short atmospheric lifetime of HCFC-132a suggests its GWP would be at the lower end of the range for HCFCs.
| Compound | GWP (100-year) |
|---|---|
| HCFC-22 | 1760 |
| HCFC-123 | 79 |
| HCFC-141b | 782 |
| HCFC-142b | 1980 |
Biodegradation Studies in Environmental Systems for Halogenated Ethanes
Limited specific research on the biodegradation of this compound (HCFC-132a) in environmental systems is available in peer-reviewed literature. Consequently, to understand its potential fate, it is necessary to examine studies conducted on structurally similar halogenated ethanes and other hydrochlorofluorocarbons (HCFCs). These studies provide insights into the potential metabolic pathways and the environmental conditions that might favor the breakdown of such compounds.
The biodegradation of halogenated hydrocarbons is significantly influenced by the degree and type of halogen substitution, as well as the ambient redox conditions. Generally, highly chlorinated compounds are more susceptible to anaerobic degradation through reductive dechlorination, where the compound acts as an electron acceptor. In contrast, less chlorinated compounds can be degraded aerobically, often through co-metabolism.
Studies on other HCFCs have demonstrated microbial degradation. For instance, methanotrophs have been shown to be involved in the aerobic degradation of HCFC-21 (Dichlorofluoromethane) and HCFC-22 (Chlorodifluoromethane). acs.org In anaerobic environments, such as freshwater and salt marsh sediments, microbial degradation of HCFC-123 (2,2-Dichloro-1,1,1-trifluoroethane) has been observed, proceeding through reductive dechlorination. nih.gov
Research on chlorinated ethanes without fluorine atoms also provides relevant information. For example, 1,2-dichloroethane has been shown to undergo both aerobic and anaerobic biodegradation. cdc.gov Under anaerobic conditions, it can be reductively dechlorinated.
It is important to note that the presence of fluorine atoms in HCFC-132a can significantly influence its biodegradability. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally more resistant to cleavage by microbial enzymes compared to carbon-chlorine bonds. Therefore, the biodegradation of HCFC-132a may be slower than that of its non-fluorinated analogs.
Table 1: Summary of Biodegradation Studies on Selected Halogenated Ethanes and HCFCs
| Compound | Condition | Degradation Pathway | Key Findings |
|---|---|---|---|
| HCFC-21 (Dichlorofluoromethane) | Aerobic | Methanotroph-linked oxidation | Degraded in aerobic soils. nih.gov |
| HCFC-21 (Dichlorofluoromethane) | Anaerobic | Not specified | Degraded in freshwater and salt marsh sediments. nih.gov |
| HCFC-22 (Chlorodifluoromethane) | Aerobic | Methane oxidative co-metabolism | 41% degradation observed in active soil columns. acs.org |
| HCFC-123 (2,2-Dichloro-1,1,1-trifluoroethane) | Anaerobic | Reductive dechlorination | Degraded in anoxic freshwater and salt marsh sediments. nih.gov |
| 1,2-Dichloroethane | Aerobic & Anaerobic | Oxidative and reductive pathways | Biodegradation is a primary degradation process in soil and water. cdc.gov |
This table presents data for compounds structurally related to this compound to provide context, due to the lack of specific data for HCFC-132a.
Environmental Distribution and Partitioning Studies for Halogenated Ethanes
The environmental distribution and partitioning of this compound (HCFC-132a) are governed by its physicochemical properties, such as its vapor pressure, water solubility, Henry's Law constant, octanol-water partition coefficient (Kow), and soil organic carbon-water partitioning coefficient (Koc). Specific experimental data for HCFC-132a are scarce, but the behavior of other HCFCs and its structural isomer, 1,2-dichloro-1,1-difluoroethane (B158981) (HCFC-132b), can provide valuable insights into its likely environmental fate.
HCFCs are generally volatile compounds, and as such, a significant portion of these chemicals released to the environment is expected to partition to the atmosphere. epa.gov The primary degradation pathway for HCFCs in the atmosphere is through reaction with hydroxyl (OH) radicals in the troposphere. noaa.govnasa.govscispace.comnih.gov This process is significantly faster than for chlorofluorocarbons (CFCs), leading to shorter atmospheric lifetimes for HCFCs. noaa.govnasa.govscispace.com For instance, the atmospheric lifetime of HCFC-132b has been estimated to be 3.5 years. pnas.org
Once in the atmosphere, HCFCs are subject to long-range transport. Their relatively low water solubility and moderate Henry's Law constants suggest that they will not be significantly removed from the atmosphere by wet deposition (rain out).
If released to water, volatilization to the atmosphere is expected to be the dominant removal process. The tendency of a chemical to adsorb to soil and sediment is indicated by its Koc value. While no specific Koc value for HCFC-132a was found, related compounds like HCFC-141b (1,1-dichloro-1-fluoroethane) have a log Koc estimated to be in the range of 1.9-2.2, indicating moderate mobility in soils. ecetoc.org This suggests that leaching to groundwater could be a potential transport pathway, although volatilization from the soil surface would also be significant.
The octanol-water partition coefficient (Kow) provides an indication of a substance's potential to bioaccumulate in organisms. The log Pow for HCFC-141b is 2.3, which suggests a low potential for bioaccumulation. ecetoc.org It is expected that HCFC-132a would exhibit a similarly low bioaccumulation potential.
Table 2: Physicochemical and Environmental Fate Properties of Selected HCFCs
| Property | HCFC-132b (1,2-dichloro-1,1-difluoroethane) | HCFC-141b (1,1-dichloro-1-fluoroethane) | General HCFC Characteristics |
|---|---|---|---|
| Atmospheric Lifetime | 3.5 years pnas.org | 10.8 years ecetoc.org | Shorter than CFCs due to tropospheric degradation by OH radicals. noaa.govnasa.govscispace.com |
| Log Kow | Not available | 2.3 ecetoc.org | Low potential for bioaccumulation. |
| Log Koc | Not available | 1.9 - 2.2 (estimated) ecetoc.org | Moderate mobility in soils. |
| Primary Environmental Sink | Tropospheric degradation noaa.govnasa.govscispace.comnih.gov | Tropospheric degradation ecetoc.org | Atmosphere |
This table includes data for related HCFCs to infer the likely environmental distribution and partitioning of this compound, for which specific data is limited.
Advanced Analytical and Spectroscopic Characterization of 1,1 Dichloro 2,2 Difluoroethane
Chromatographic Techniques for Trace Analysis
Chromatographic methods are indispensable for separating 1,1-dichloro-2,2-difluoroethane from complex matrices and for its sensitive detection, even at trace levels.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the definitive identification and quantification of this compound. In a typical GC-MS analysis, the compound is separated from other components in a sample based on its volatility and interaction with a stationary phase within a capillary column. Following separation, the eluted compound is ionized, commonly through electron ionization (EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) in the mass spectrometer.
The mass spectrum of this compound serves as a molecular fingerprint, with a characteristic fragmentation pattern. The molecular weight of this compound is 134.940 g/mol . nist.gov The NIST WebBook provides a reference mass spectrum for this compound, which is crucial for its identification. nist.gov For trace-level detection in samples like ambient air, techniques such as dynamic headspace analysis can be coupled with GC-MS to achieve detection limits in the nanogram per liter (ppt) range. cdc.gov Recent atmospheric studies have successfully utilized GC-MS to identify and monitor HCFC-132b, even at very low concentrations. pnas.org
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Capillary column (e.g., HP-1) |
| Injector Temperature | 250 °C |
| Oven Program | Temperature programmed to separate components with varying boiling points |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detector | Quadrupole or Time-of-Flight Mass Spectrometer |
| Key Mass Fragments (m/z) | Specific fragment ions characteristic of the molecule's structure |
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantification of volatile organic compounds, including this compound. While not providing the structural information of MS, GC-FID offers high sensitivity and a wide linear range for concentration measurements. The technique involves the separation of the compound using a gas chromatograph, followed by its combustion in a hydrogen-air flame. The combustion process produces ions that generate a current proportional to the amount of substance present.
This method is particularly useful for routine monitoring and quality control where the identity of the compound is already known. Studies on similar halogenated hydrocarbons have demonstrated the effectiveness of GC-FID for their determination in various matrices, including workplace air. researchgate.net The method's reliability and simplicity make it a valuable tool for quantitative analysis. cdc.gov
Table 2: GC-FID Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Capillary column suitable for volatile halogenated compounds |
| Carrier Gas | Nitrogen or Helium |
| Detector Temperature | 250-300 °C |
| Linear Range | Typically wide, allowing for quantification over several orders of magnitude |
| Detection Limit | Generally in the picogram to nanogram range |
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques provide detailed information about the molecular structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of molecules. For this compound, both proton (¹H) and fluorine-19 (¹⁹F) NMR are highly informative.
The ¹H NMR spectrum of this compound is expected to show a triplet due to the coupling of the two equivalent protons with the two adjacent fluorine atoms. The chemical shift of these protons is influenced by the neighboring electronegative chlorine and fluorine atoms. chemicalbook.com Available data from various solvents like acetone, CDCl₃, and CCl₄ show slight variations in the chemical shifts and coupling constants. chemicalbook.com
¹⁹F NMR spectroscopy provides direct information about the fluorine environments in the molecule. The spectrum would show a triplet due to coupling with the adjacent protons. The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent tool for identifying fluorinated compounds.
Table 3: ¹H NMR Data for this compound in CDCl₃ at 300 MHz
| Parameter | Value (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| δ(H) | 5.859 | Triplet | J(H,F) = 9.61 |
Data sourced from Abraham, R.J. ET AL. chemicalbook.com
As mentioned in the context of GC-MS, mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. The electron ionization mass spectrum provides a unique fragmentation pattern that can be used for identification. nist.gov The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (approximately 134 u), taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). Common fragments would result from the loss of chlorine, fluorine, or hydrogen atoms, or combinations thereof.
Table 4: Key Information from Mass Spectrometry of this compound
| Property | Value/Information |
|---|---|
| Molecular Weight | 134.940 u nist.gov |
| Ionization Method | Electron Ionization (EI) |
| Molecular Ion (M⁺) | Present with characteristic isotopic pattern for two chlorine atoms |
| Major Fragment Ions | Result from cleavage of C-C, C-H, C-Cl, and C-F bonds |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of this compound.
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. Strong absorptions are expected for the C-F and C-Cl stretching vibrations. The C-H stretching vibrations will also be present. The NIST Chemistry WebBook provides access to the condensed phase IR spectrum of this compound. nist.gov Recent studies have utilized Fourier-transform IR (FTIR) spectroscopy in conjunction with quantum chemical calculations to characterize the vibrational and rotational-spectroscopic properties of HCFC-132b. nih.gov
Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, aiding in a more complete vibrational assignment.
Table 5: Expected Vibrational Modes for this compound
| Vibrational Mode | Approximate Wavenumber Range (cm⁻¹) |
|---|---|
| C-H Stretch | 2900 - 3100 |
| C-F Stretch | 1000 - 1400 |
| C-Cl Stretch | 600 - 800 |
| CH₂ Scissoring/Bending | 1400 - 1500 |
| CF₂ Scissoring/Bending | 500 - 700 |
Development of Novel Detection Methodologies for Environmental Monitoring
The effective monitoring of this compound (HCFC-132b) in various environmental matrices is crucial for understanding its distribution, fate, and potential impact. While traditional laboratory-based methods like gas chromatography provide reliable quantification, recent research has focused on developing novel methodologies that offer enhanced sensitivity, real-time analysis capabilities, and field deployability. These advancements are critical for rapid screening, source identification, and comprehensive atmospheric modeling.
A significant advancement in the atmospheric detection of HCFC-132b involves the use of "Medusa" preconcentration gas chromatography-mass spectrometry (GC-MS) instrumentation. pnas.org This highly sensitive technique allows for the identification and quantification of HCFC-132b, even at trace concentrations in the parts per trillion (ppt) range. pnas.org The "Medusa" system works by cryogenically preconcentrating a large volume of air, which effectively increases the concentration of the target analyte before it is introduced into the GC-MS for separation and detection. This methodology has been instrumental in identifying the presence of previously undetected hydrochlorofluorocarbons, including HCFC-132b, in the global atmosphere. pnas.org
In the quest for real-time and in-situ analysis, researchers are exploring innovative spectroscopic techniques. One such developing approach is the combined use of Laser-Induced Breakdown Spectroscopy (LIBS) and Single-Particle Aerosol Mass Spectrometry (SPAMS) for the online detection of halogenated hydrocarbons in the atmosphere. researchgate.netbohrium.com LIBS utilizes a high-energy laser pulse to create a plasma from the sample, and the emitted light is then analyzed to determine the elemental composition. researchgate.netbohrium.com SPAMS, on the other hand, provides information on the chemical composition of individual aerosol particles. researchgate.netbohrium.com The synergy of these two techniques offers a promising new avenue for the rapid, online detection and characterization of halogenated hydrocarbons. researchgate.netbohrium.com
Furthermore, the development of portable and field-deployable sensors for volatile organic compounds (VOCs) presents another frontier for environmental monitoring. While not yet specific to this compound, technologies such as photoionization detectors (PIDs) and portable Fourier-transform infrared (FTIR) spectrometers are becoming increasingly sophisticated. americanlaboratory.cominternationalgasdetectors.comionscience.commdpi.com PIDs are sensitive to a broad range of VOCs and can provide immediate readings, making them suitable for initial screening and identifying potential hotspots of contamination. internationalgasdetectors.comionscience.com Portable FTIR analyzers, while traditionally less sensitive than laboratory instruments, are continuously improving and offer the advantage of identifying specific chemical bonds, which can aid in the selective detection of target compounds. americanlaboratory.com The ongoing research into new sensor materials and designs holds the potential for the future development of low-cost, selective sensors for specific halogenated compounds like this compound. mdpi.comatmotube.com
Table 1: Advanced Analytical Methods for this compound Detection
| Analytical Method | Technique | Key Features | Application |
| Medusa-GC-MS | Gas Chromatography-Mass Spectrometry with Cryogenic Preconcentration | High sensitivity (ppt level), conclusive identification. pnas.org | Global atmospheric monitoring, trace gas analysis. pnas.org |
| LIBS and SPAMS | Laser-Induced Breakdown Spectroscopy and Single-Particle Aerosol Mass Spectrometry | Real-time, online detection, elemental and molecular information. researchgate.netbohrium.com | Rapid screening of atmospheric halogenated hydrocarbons. researchgate.netbohrium.com |
| Portable PID | Photoionization Detector | Portable, immediate response, broad-range VOC detection. internationalgasdetectors.comionscience.com | Field screening, industrial hygiene, leak detection. internationalgasdetectors.com |
| Portable FTIR | Fourier-Transform Infrared Spectroscopy | Field-deployable, provides structural information, simultaneous multi-compound analysis. americanlaboratory.com | Source monitoring, identification of functional groups. americanlaboratory.com |
Table 2: Research Findings on Novel Detection Methodologies
| Research Area | Key Findings | Potential Impact |
| Atmospheric Monitoring | The first detection of HCFC-132b in the global atmosphere was achieved using Medusa-GC-MS, with mole fractions reaching up to 0.17 parts per trillion by the end of 2019. pnas.org | Provides crucial data for atmospheric models and understanding the sources and sinks of this compound. pnas.org |
| Spectroscopic Techniques | The combination of LIBS and SPAMS has been demonstrated as a new method for the rapid online detection of halogenated hydrocarbons in the air. researchgate.netbohrium.com | Could lead to the development of early warning systems for atmospheric pollution events. |
| Sensor Development | Portable PID sensors can detect a wide range of VOCs, with some models offering detection limits in the parts per billion (ppb) range. ionscience.com | Enables rapid, on-site assessment of potential contamination, although specificity can be a challenge. |
Research Applications of 1,1 Dichloro 2,2 Difluoroethane in Chemical Synthesis and Materials Science
Role as a Chemical Intermediate in Fluorinated Compound Synthesis
There is a significant lack of evidence in published research and patents to suggest that 1,1-dichloro-2,2-difluoroethane plays a substantial role as a chemical intermediate in the synthesis of other fluorinated compounds. In contrast, its isomer, 1,2-dichloro-1,1-difluoroethane (B158981) (HCFC-132b), is recognized as an intermediate in the production of commercially important hydrofluorocarbons such as 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a). nih.govwikipedia.org The synthesis of other fluorinated molecules, including various fluoroolefins and fluorinated ethers, typically proceeds from different precursors. google.combeilstein-journals.orgscispace.com
Precursor in Fluoropolymer and Olefin Production
Scientific literature does not indicate that this compound is a utilized precursor in the manufacturing of fluoropolymers or fluoroolefins. The production of significant fluoropolymers, such as polyvinylidene fluoride (B91410) (PVDF), originates from the polymerization of vinylidene fluoride (VDF). The synthesis of VDF itself is achieved through various industrial routes, none of which prominently feature this compound as a starting material. google.com Similarly, the synthesis of various fluoroolefins, which are critical monomers for certain fluoropolymers and other chemical products, starts from other halogenated hydrocarbons. For instance, 1,1-dichloro-2,2-difluoroethylene (B1203012) is a known compound used as a raw material in the production of some fluoropolymers and as an intermediate in other syntheses. guidechem.com
Applications in Specialized Chemical Reactions
Investigations into the reactivity of this compound in specialized chemical reactions have not yielded a significant body of research. While related halogenated ethanes and ethylenes undergo various transformations such as dehalogenation and reduction, specific applications of this compound in named reactions or unique catalytic processes are not well-documented. orgsyn.org For example, the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) is a known method to produce 1,1-dichloro-2,2-difluoroethylene. orgsyn.org
Research into Sustainable Alternatives and Degradation Technologies for Halogenated Compounds
The broader field of research into sustainable alternatives and degradation technologies for halogenated compounds is active, driven by the environmental impact of substances like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). numberanalytics.comacs.org General strategies include the development of green synthesis methods for fluorinated compounds that avoid hazardous reagents and the investigation of biological and chemical degradation pathways for existing halogenated pollutants. sciencedaily.commdpi.comsciencedaily.com However, specific studies focusing on the biodegradation or advanced chemical degradation of this compound are not readily found in the available literature. Research on sustainable alternatives tends to focus on replacing widely used compounds with significant environmental impacts, and given the limited application of this compound, it has not been a primary target for such research.
Regulatory and Policy Research Implications of 1,1 Dichloro 2,2 Difluoroethane
National and Regional Regulatory Frameworks Affecting Production and Use
In line with their commitments under the Montreal Protocol, many countries and regions have established their own regulatory frameworks to manage the production and use of HCFCs, including 1,1-dichloro-2,2-difluoroethane. These national and regional policies often mirror and reinforce the goals of the international protocol.
The European Union has also implemented stringent regulations on fluorinated greenhouse gases, including HCFCs and HFCs. freon.comopteon.com The EU's F-Gas Regulation aims to reduce emissions by controlling the use of these substances and promoting the adoption of climate-friendly alternatives. freon.comopteon.com This includes a quota system to phase down the availability of HFCs on the market. freon.comopteon.com
In Canada , federal and provincial regulations are in place to manage the use and handling of HCFCs and HFCs. freon.com These regulations prohibit the release of these substances from certain equipment and mandate their recovery. c2es.org
Japan has also enacted laws to promote the use of low-GWP refrigerants and to control emissions of CFCs, HCFCs, and HFCs throughout their lifecycle. freon.com
These national and regional frameworks create a complex regulatory landscape that further incentivizes research and development of compliant alternatives.
Q & A
Q. What are the established synthetic routes for 1,1-dichloro-2,2-difluoroethane, and what reaction conditions optimize yield and purity?
-
Methodological Answer : The compound can be synthesized via halogen exchange reactions. One industrial method involves the reaction of hexachloroethane with hydrogen fluoride, producing this compound as a by-product during chlorotrifluoroethylene production . Another approach uses catalytic dehydrohalogenation of 1-chloro-1,1-difluoroethane with a strong base, requiring temperatures between 30–180°C and Lewis acid catalysts (e.g., aluminum chloride) to enhance reaction efficiency . Continuous flow reactors are recommended for large-scale synthesis to maintain controlled conditions and improve purity .
-
Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 30–180°C |
| Catalyst | Lewis acids (e.g., AlCl₃) |
| Reactor Type | Continuous flow |
Q. How can researchers validate the molecular identity and purity of this compound in laboratory settings?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) is critical for purity assessment. Reference databases like PubChem (CID: 33240) and EPA DSSTox (DTXSID501300430) provide validated spectral data for comparison . Cross-validate chemical identifiers (CAS 471-43-2, InChI Key: MTKHTBWXSHYCGS-OWOJBTEDSA-N) across authoritative sources such as CAS Common Chemistry and ECHA .
Q. What are the thermal stability limits of this compound, and how do they impact experimental design?
- Methodological Answer : The compound is stable up to 550°C under inert conditions, making it suitable for high-temperature reactions . However, decomposition may occur in oxidative environments, releasing chlorine and fluorine radicals. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is recommended to assess decomposition thresholds. For long-term storage, use amber glass containers at ≤25°C to prevent photolytic degradation .
Advanced Research Questions
Q. How does this compound function as a catalyst enhancer in halogenation reactions?
- Methodological Answer : In catalytic systems (e.g., Example 18 of the European Patent), the compound increases Lewis acid activity by stabilizing transition states through halogen bonding. Its dichloro-difluoro structure provides electron-withdrawing effects, facilitating electrophilic substitution in aromatic systems . To quantify catalytic efficiency, monitor reaction kinetics via in situ Fourier-transform infrared spectroscopy (FTIR) to track intermediate formation .
Q. What analytical strategies are recommended for detecting trace degradation products of this compound in environmental samples?
- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS is effective for detecting degradation by-products like chlorofluoroacetic acids . For aqueous matrices, employ liquid-liquid extraction (LLE) using dichloromethane, followed by derivatization with pentafluorobenzyl bromide to enhance GC sensitivity. Calibrate against certified reference standards (e.g., 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane) to ensure accuracy .
Q. What computational methods predict the atmospheric lifetime and ozone depletion potential (ODP) of this compound?
- Methodological Answer : Use global 12-box atmospheric models combined with hydroxyl radical (OH) reaction rate constants derived from experimental or computational (e.g., density functional theory, DFT) studies. Compare with tracer compounds like 1,1,1-trichloroethane to estimate atmospheric residence times. Historical data from Mace Head Observatory (1994–1997) suggest analogous HCFCs increase at ~1.24–2.49 ppt/yr, requiring updated radiative efficiency values for ODP calculations .
Data Contradictions and Resolution
Q. How should researchers reconcile discrepancies in reported hazards of this compound across safety databases?
- Methodological Answer : While some safety data sheets (SDS) classify the compound as "no known hazard" , analogous chlorinated ethanes (e.g., DDT metabolites) show persistence and bioaccumulation . Conduct tiered toxicity testing:
Acute Toxicity : Use zebrafish embryo assays (OECD 236) for rapid screening.
Chronic Exposure : Perform 90-day rodent studies with liver enzyme activity (CYP450) as a biomarker.
Cross-reference results with EPA’s CompTox Dashboard for harmonization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
